molecular formula C26H17NO5 B14090788 N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-3-carboxamide CAS No. 898651-93-9

N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-3-carboxamide

Cat. No.: B14090788
CAS No.: 898651-93-9
M. Wt: 423.4 g/mol
InChI Key: LGJHCKDSDYSNCD-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-3-carboxamide, N-[2-(4-methylbenzoyl)-3-benzofuranyl]-4-oxo- is a complex organic compound that belongs to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-3-carboxamide, N-[2-(4-methylbenzoyl)-3-benzofuranyl]-4-oxo- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzopyran Core: The initial step involves the formation of the benzopyran core through a cyclization reaction. This can be achieved by reacting salicylaldehyde with an appropriate acyl chloride under basic conditions.

    Introduction of the Benzofuran Moiety: The benzofuran moiety is introduced via a Friedel-Crafts acylation reaction, where the benzopyran core reacts with a benzofuran derivative in the presence of a Lewis acid catalyst.

    Addition of the Methylbenzoyl Group: The final step involves the introduction of the methylbenzoyl group through a nucleophilic substitution reaction. This step typically requires the use of a strong base and a methylbenzoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-3-carboxamide, N-[2-(4-methylbenzoyl)-3-benzofuranyl]-4-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzofuran moiety, where nucleophiles replace the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles such as amines, thiols, and halides

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Substituted benzofuran derivatives

Scientific Research Applications

4H-1-Benzopyran-3-carboxamide, N-[2-(4-methylbenzoyl)-3-benzofuranyl]-4-oxo- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.

    Biology: Studied for its interactions with biological macromolecules, including proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-3-carboxamide, N-[2-(4-methylbenzoyl)-3-benzofuranyl]-4-oxo- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to antiproliferative effects. Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-4H-1-benzopyran-3-carboxaldehyde
  • 4-Oxo-4H-1-benzopyran-3-carbonitrile
  • Benzopyran-4-one derivatives

Uniqueness

4H-1-Benzopyran-3-carboxamide, N-[2-(4-methylbenzoyl)-3-benzofuranyl]-4-oxo- is unique due to its specific structural features, including the presence of a benzofuran moiety and a methylbenzoyl group. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other benzopyran derivatives.

Properties

CAS No.

898651-93-9

Molecular Formula

C26H17NO5

Molecular Weight

423.4 g/mol

IUPAC Name

N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxochromene-3-carboxamide

InChI

InChI=1S/C26H17NO5/c1-15-10-12-16(13-11-15)23(28)25-22(17-6-2-5-9-21(17)32-25)27-26(30)19-14-31-20-8-4-3-7-18(20)24(19)29/h2-14H,1H3,(H,27,30)

InChI Key

LGJHCKDSDYSNCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=COC5=CC=CC=C5C4=O

Origin of Product

United States

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